Azido-PEG4-NHS ester

Übersicht

Beschreibung

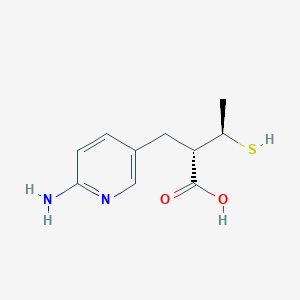

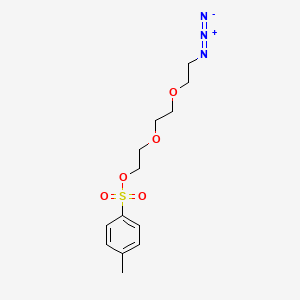

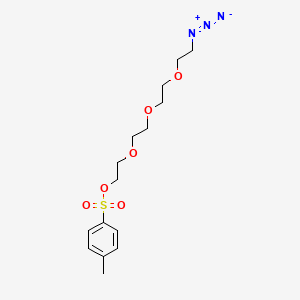

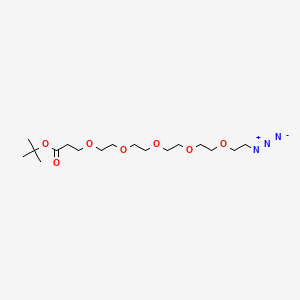

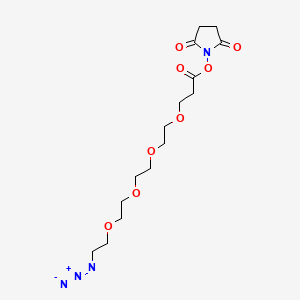

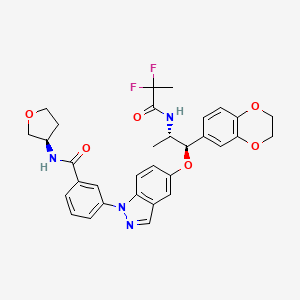

Azido-PEG4-NHS ester is a popular PEG reagent that contains an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

The NHS ester of Azido-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins and other amine-attached molecules .Molecular Structure Analysis

The empirical formula of Azido-PEG4-NHS ester is C15H24N4O8 . Its molecular weight is 388.37 . The SMILES string representation is O=C (ON1C (CCC1=O)=O)CCOCCOCCOCCOCCN= [N+]= [N-] .Chemical Reactions Analysis

Azido-PEG4-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG4-NHS ester is a solid or viscous liquid . It is stored at -20°C . It is soluble in DMSO, DCM, DMF .Wissenschaftliche Forschungsanwendungen

Protein Labeling and Crosslinking

Azido-PEG4-NHS ester is an amine-reactive compound that can be used to derivatize primary amines of proteins . This NHS-ester compound reacts to form covalent bonds with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces . The azide group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .

Surface Modification

Azido-PEG4-NHS ester can be used to modify amine-coated polymer surfaces . The NHS ester reacts with primary amines on the surface, introducing an azide group that can be further reacted with alkyne, BCN, or DBCO via Click Chemistry .

Drug Delivery

The hydrophilic and non-immunogenic properties of Azido-PEG4-NHS ester make it suitable for drug delivery applications . The PEG spacer improves the water solubility of the target molecule while reducing its immunogenicity .

Bioconjugation

Azido-PEG4-NHS ester is used in bioconjugation, where it can react with primary amines of biomolecules . The resulting azide-functionalized biomolecules can then be conjugated to alkyne, BCN, or DBCO-modified molecules via Click Chemistry .

Chemical Modifications

Azido-PEG4-NHS ester is used for chemical modifications . The azide group can react with various functional groups, allowing for the introduction of new functionalities to a molecule .

Crosslinking

Azido-PEG4-NHS ester is used as a crosslinking reagent . The NHS ester and azide groups allow for the formation of covalent bonds between different molecules, creating a crosslinked network .

Synthesis of Heterobifunctional Compounds

Azido-PEG4-NHS ester is used in the synthesis of heterobifunctional compounds . The NHS ester and azide groups allow for the sequential reaction with different functional groups, resulting in the formation of compounds with diverse functionalities .

Modification of Biological Therapeutics

Azido-PEG4-NHS ester is used in the modification of biological therapeutics . The NHS ester can react with primary amines in therapeutic proteins or peptides, introducing an azide group that can be further modified .

Wirkmechanismus

Target of Action

Azido-PEG4-NHS ester is primarily used to modify primary amine groups . These primary amine groups can be found in proteins or on amine-coated polymer surfaces . The compound’s primary targets are therefore these amine groups, which play a crucial role in the structure and function of proteins and other biomolecules.

Mode of Action

The compound interacts with its targets through a stable amide bond . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in the formation of a stable triazole linkage .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs are molecules that induce protein degradation by bringing a target protein in proximity to an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s action can therefore affect the pathways involving the target proteins.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGKWPIMJCPGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG4-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)

![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)